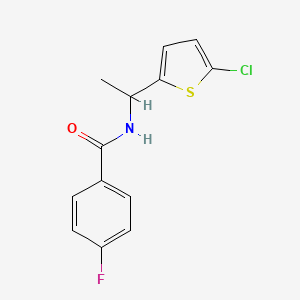

n-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide

Description

N-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzoyl group linked via an ethyl chain to a 5-chlorothiophene moiety. The compound combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting receptors or enzymes. The 4-fluorobenzamide core is known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

Molecular Formula |

C13H11ClFNOS |

|---|---|

Molecular Weight |

283.75 g/mol |

IUPAC Name |

N-[1-(5-chlorothiophen-2-yl)ethyl]-4-fluorobenzamide |

InChI |

InChI=1S/C13H11ClFNOS/c1-8(11-6-7-12(14)18-11)16-13(17)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17) |

InChI Key |

SYMWZJKKTKLPIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal-Knorr synthesis or Gewald reaction. These methods involve the cyclization of appropriate precursors in the presence of sulfur sources.

Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or sulfuryl chloride to introduce the chlorine atom at the desired position.

Ethylation: The chlorinated thiophene is subjected to ethylation using ethyl halides in the presence of a base such as potassium carbonate.

Formation of the Benzamide Moiety: The final step involves the coupling of the ethylated thiophene with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, especially at the chlorine and fluorine positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed:

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted thiophene and benzamide derivatives.

Scientific Research Applications

Chemistry: n-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding receptor-ligand interactions.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of n-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

N-[2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-fluorobenzamide (Compound 14)

- Structure : Replaces the 5-chlorothiophene with a 5-chloropyridine and introduces a piperazine ring.

- Piperazine enhances conformational flexibility, which may improve receptor interaction .

- Synthesis : Similar to the target compound, using 4-fluorobenzoyl chloride and an amine intermediate (e.g., 2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]ethylamine) .

Halopemide (R29800)

- Structure : Contains a 4-fluorobenzamide group linked to a piperidinyl ethyl chain and a benzimidazolone moiety.

- Activity : Acts as a psychotropic agent with a unique pharmacological profile, suggesting that fluorobenzamide derivatives can modulate central nervous system (CNS) targets .

- Key Difference : The benzimidazolone group in Halopemide introduces hydrogen-bonding capabilities absent in the target compound .

Substituent Variations

N-(2-Chloro-6-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide

- Structure : Incorporates a trifluoropropyl group and a triazolo-oxazine ring.

- Properties : The trifluoromethyl group enhances metabolic resistance, while the oxazine ring may improve selectivity for specific enzymes .

- Synthesis : Uses 4-fluorobenzoyl chloride with advanced intermediates, highlighting the versatility of fluorobenzamide scaffolds in multi-step syntheses .

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide

- Structure : Substitutes the ethyl-thiophene chain with a thiazole-acetylphenyl group.

Functional Group Comparisons

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The 5-chlorothiophene in the target compound likely increases logP compared to pyridine or polar heterocycles (e.g., Compound 14) .

- Metabolic Stability : Fluorine atoms on the benzamide and chlorine on thiophene may reduce oxidative metabolism, as seen in similar halogenated compounds .

- Synthetic Accessibility : The target compound can be synthesized via amide coupling between 4-fluorobenzoyl chloride and 1-(5-chlorothiophen-2-yl)ethylamine, a route analogous to methods in and .

Biological Activity

N-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H12ClF N2OS

- Molecular Weight : 284.76 g/mol

- CAS Number : Not specified in the available data.

The compound features a chlorothiophene moiety attached to an ethyl group and a fluorobenzamide structure, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : It is believed to interact with specific receptors that regulate cellular functions, including apoptosis and cell signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 18 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 12 |

The compound demonstrated significant cytotoxicity across these cell lines, indicating its potential as an anticancer agent. The mechanism of action involves the induction of apoptosis through activation of caspases, leading to programmed cell death.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains, with potential applications in treating infections.

Case Studies and Research Findings

- Study on Anticancer Effects : A comprehensive study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells. The authors reported that treatment with the compound led to increased levels of reactive oxygen species (ROS), which is associated with apoptosis induction.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds within the same chemical class. Results indicated that modifications to the thiophene ring significantly influenced antibacterial potency.

- Mechanistic Insights : Further research explored the binding affinity of this compound to specific receptors involved in cancer progression. Molecular docking studies suggested high binding affinity, supporting its role as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.